4,5-Difluoro-2-nitrobenzamide
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Overview
Description
4,5-Difluoro-2-nitrobenzamide: is an organic compound with the molecular formula C7H4F2N2O3 and a molecular weight of 202.12 g/mol It is characterized by the presence of two fluorine atoms and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2-nitrobenzamide typically involves the nitration of a fluorinated benzamide precursor. One common method includes the following steps:
Nitration: The starting material, 4,5-difluorobenzamide, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at low temperatures to control the formation of the nitro group.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,5-Difluoro-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Major Products:
Reduction: 4,5-Difluoro-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,5-Difluoro-2-nitrobenzamide depends on its specific application
Electrophilic and Nucleophilic Interactions: The nitro and fluorine groups can participate in various chemical interactions with biological molecules, potentially affecting enzyme activity or receptor binding.
Pathways Involved: The exact pathways and molecular targets would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
4-Fluoro-2-nitrobenzamide: Similar structure but with only one fluorine atom.
5-Fluoro-2-nitrobenzamide: Similar structure but with the fluorine atom in a different position.
2,4-Difluoro-5-nitrobenzamide: Similar structure but with different positions of the fluorine and nitro groups.
Uniqueness: 4,5-Difluoro-2-nitrobenzamide is unique due to the specific positioning of the fluorine and nitro groups, which can influence its reactivity and interactions with other molecules. This unique structure allows for distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
4,5-difluoro-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2O3/c8-4-1-3(7(10)12)6(11(13)14)2-5(4)9/h1-2H,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUFBXKVFBOGTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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